5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione
Description
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinylmethylamino substituent and an acetyl group at the 5-position. Pyrimidinediones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance lipophilicity and metabolic stability, while the acetyl group may influence electronic distribution and hydrogen-bonding capacity .
Properties
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O3/c1-6(22)8-5-21(12(24)19-11(8)23)20(2)10-9(14)3-7(4-18-10)13(15,16)17/h3-5H,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSEFFGNXBVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione is a synthetic compound belonging to the pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure contains multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C20H15ClF4N4O3
- Molecular Weight : 470.80 g/mol
- CAS Number : 338399-39-6
- IUPAC Name : 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of pyrimidine derivatives, including 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione. The following table summarizes key findings related to its antimicrobial efficacy:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Notable antifungal activity | |
| Pseudomonas aeruginosa | Weak activity |
In these studies, the compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 500 to 1000 µg/mL for the tested strains, indicating moderate antibacterial properties.
Anticancer Activity
The anticancer properties of pyrimidine derivatives have also been explored extensively. Research indicates that compounds similar to 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione can inhibit cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases and other relevant pathways. Specific findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Mechanism of Action : Inhibition of cell cycle progression and induction of apoptosis
- IC50 Values : Ranged from 10 µM to 30 µM depending on the cell line and experimental conditions .
Case Study 1: Antimicrobial Screening
In a study by Chikhalia et al., a series of pyrimidine derivatives were synthesized and screened for their antimicrobial activity. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with a notable zone of inhibition observed in disk diffusion assays. The results suggested that structural modifications could enhance bioactivity further .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer effects of similar pyrimidine derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of substituent groups in modulating biological activity and highlighted the potential for developing new therapeutics based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound: 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dione | Pyrimidinedione | 5-Acetyl, 1-(3-Cl-5-CF₃-pyridinylmethylamino) | ~395.7 (calc.) | High lipophilicity (CF₃/Cl), potential kinase inhibition |
| 1-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-5-(4-iodoanilinomethylene)-pyrimidinetrione | Pyrimidinetrione | 5-(4-Iodoanilinomethylene), ethyl linker, 3-Cl-5-CF₃-pyridinylamino | 579.7 | Diagnostic potential (iodine), larger size |
| 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones | Thieno[2,3-d]pyrimidinedione | Thienopyrimidine core, oxadiazole, phenyl, alkyl | ~450–500 | Antimicrobial activity (Gram+/Gram-) |
| 5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione | Pyrimidinedione | 5-Fluoro, 1-(3-methylbutanoyl) | ~228.2 | Enhanced metabolic stability (fluoro) |
| 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone | Pyridinone-pyrimidine hybrid | 4-Chloro-3-fluorophenyl, pyrazolylamino, hydroxyl | 440.86 | Kinase inhibition (hypothetical) |
Key Observations:
- Core Modifications: The thieno[2,3-d]pyrimidinedione derivatives (e.g., ) replace the pyrimidinedione oxygen with sulfur, altering electronic properties and possibly improving antimicrobial activity.
- Fluorine in increases metabolic stability compared to chlorine/CF₃, which may reduce toxicity but also alter target affinity.
- Molecular Weight : The target compound (~395.7) is smaller than the iodinated derivative (579.7), suggesting better bioavailability for therapeutic applications.
Research Findings and Implications
- Solubility vs. Lipophilicity : The acetyl group in the target compound may improve aqueous solubility compared to the iodinated derivative , balancing the lipophilicity from CF₃/Cl.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and coupling reactions. For example, a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) may integrate the 3-chloro-5-(trifluoromethyl)pyridine moiety. Key steps include refluxing intermediates with amines, followed by purification via column chromatography (hexane/acetone gradients). Monitoring reaction progress with TLC and optimizing catalyst loading (e.g., Pd(OAc)₂) are critical for yield improvement .
Q. How can structural confirmation and purity assessment be performed for this compound?
- Methodological Answer : Use a combination of , , and ESI-MS for structural validation. For purity, employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times against standards. Example NMR data from similar pyrimidinediones show characteristic peaks for acetyl groups (~2.3 ppm) and pyridine protons (~8.5 ppm) .
Q. What solvent systems are optimal for recrystallization to enhance compound stability?
- Methodological Answer : Ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) are effective for recrystallization. Slow evaporation at 4°C minimizes impurities. For hygroscopic intermediates, anhydrous solvents (e.g., THF) under nitrogen are recommended .
Advanced Research Questions
Q. How can reaction yields be improved when introducing the trifluoromethylpyridine moiety?
- Methodological Answer : Optimize ligand-catalyst systems (e.g., XPhos/Pd(dba)₂) to enhance coupling efficiency. Pre-activate boronic acid derivatives (e.g., pinacol esters) and maintain inert conditions (argon atmosphere). Recent studies show >80% yield with 5 mol% Pd and 12-hour reflux in THF .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Standardize assay protocols (e.g., enzyme concentration, buffer pH) and validate with positive controls. For inconsistent IC₅₀ values, perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with high-resolution target structures (PDB: 4HXQ). Parameterize the trifluoromethyl group with AMBER force fields. Validate docking poses with MD simulations (50 ns, NPT ensemble) and compare binding energies (ΔG) to experimental data .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
- Methodological Answer : Perform accelerated stability studies (pH 1–7, 37°C) and analyze degradation products via LC-MS. The acetyl and pyridinyl groups likely resist hydrolysis due to electron-withdrawing effects. Quantum mechanical calculations (DFT) can map protonation states and reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
